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Compound of Interest

Compound Name: 1-Demethyilcolchicine
CAS No.: 3464-68-4
Cat. No.: B107957

Get Quote

Executive Summary

1-Demethylcolchicine (1-DMC) is a minor Phase | metabolite of the alkaloid colchicine,
formed primarily via hepatic CYP3A4-mediated O-demethylation. While less abundant than its
isomers (2-DMC and 3-DMC), accurate identification of 1-DMC is critical in forensic toxicology,
pharmacokinetic profiling, and impurity analysis of pharmaceutical grade colchicine.

This guide provides a technical comparison of the mass spectrometry (MS) fragmentation
patterns of 1-DMC against its parent compound and major isomeric metabolites. It addresses
the analytical challenge of differentiating these regioisomers, where mass spectra are nearly
identical, necessitating high-fidelity chromatographic separation.

Key Differentiators at a Glance
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Mechanistic Insight: Fragmentation Pathways

The fragmentation of colchicine and its demethylated metabolites in Electrospray lonization
(ESI) positive mode is dominated by the stability of the tropolone ring (Ring C) and the labile
nature of the acetamide side chain at C7 (Ring B).

Common Fragmentation Logic

Upon Collision-Induced Dissociation (CID), the protonated molecule [M+H]* undergoes a
characteristic neutral loss of ketene (CH2=C=0, 42 Da) from the acetamide group. This is the
diagnostic transition for the entire colchicinoid class.

o Parent (Colchicine):

o Metabolite (1-DMC):

Secondary Fragmentation

Following the loss of ketene, the resulting amine ion undergoes further degradation:
» Loss of Methyl Radical (*CHs, -15 Da): Cleavage of remaining methoxy groups on Ring A.

e Loss of Carbon Monoxide (CO, -28 Da): Contraction of the tropolone ring C.
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e Loss of Water (Hz20, -18 Da): More pronounced in demethylated metabolites (like 1-DMC)
due to the presence of a free phenolic hydroxyl group, which facilitates dehydration
pathways not as prevalent in the parent compound.

Structural Visualization of Fragmentation

The following diagram illustrates the parallel fragmentation pathways of Colchicine and 1-
Demethylcolchicine.
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Caption: Comparative fragmentation pathways of Colchicine and 1-DMC showing the
characteristic ketene loss (-42 Da) common to both.
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Comparative Analysis: 1-DMC vs. Isomers (2-DMC /
3-DMC)

The primary analytical challenge is that 1-DMC, 2-DMC, and 3-DMC are isobaric regioisomers
(MW 385.42). Their MS/MS spectra are qualitatively similar, making mass spectrometry alone
insufficient for absolute identification without chromatographic resolution.

Mass Spectral Overlap

All three isomers exhibit:
o Base Peak: m/z 344 (Loss of ketene).
e Minor lons: m/z 326, 310.

 Differentiation Strategy: While some studies suggest subtle intensity differences in the m/z
310/326 ratio due to the position of the hydroxyl group (ortho vs. meta effects), these are
instrument-dependent. Retention time (RT) is the only reliable differentiator.

Chromatographic Separation (The Solution)

Because the hydroxyl group position affects the molecule's interaction with the stationary
phase, the isomers elute at slightly different times on C18 columns.

o 1-DMC: Typically elutes earliest or close to 2-DMC due to the specific polarity conferred by
the C1-OH.

o 3-DMC: Often elutes slightly later than 2-DMC.

o Colchicine: Elutes last (most hydrophobic).

Comparison Table
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Parameter o o o
Demethylcolchicine Demethylcolchicine Demethylcolchicine
Molecular Formula C21H23NOe C21H23NOe C21H23NOe
Exact Mass 385.1525 385.1525 385.1525
MRM Transition
386.4 - 344.2 386.4 - 344.2 386.4 - 344.2
(Quant)
MRM Transition
386.4 - 326.1 386.4 - 326.1 386.4 - 310.1
(Qual)
Relative Abundance ) ] ]
) Minor (<5%) Major Major
(Metabolism)
Structural Feature C1-OH (Ring A) C2-OH (Ring A) C3-OH (Ring A)

Experimental Protocol: Validated Workflow

This protocol is designed for the differentiation of colchicine metabolites in biological matrices
(plasma/urine) using LC-MS/MS.[1][2]

Sample Preparation (Liquid-Liquid Extraction)

Principle: LLE is preferred over protein precipitation to minimize matrix effects and
concentrate the minor 1-DMC metabolite.

Step 1: Aliquot 100 pL of plasma/urine.

Step 2: Add Internal Standard (Colchicine-d3 or d6).

Step 3: Adjust pH to 8.0-9.0 using NaOH (optimizes extraction of the alkaloid base).
Step 4: Extract with 3 mL Dichloromethane (DCM) or Ethyl Acetate/DCM (3:1).

Step 5: Vortex (2 min), Centrifuge (3000g, 5 min).

Step 6: Evaporate organic layer to dryness under nitrogen; reconstitute in Mobile Phase.
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LC-MS/MS Parameters

e Instrument: Triple Quadrupole MS (e.g., AB Sciex 5500 or Shimadzu 8050).

e Column: High-strength Silica C18 (e.g., Waters HSS T3 or Agilent Zorbax Eclipse), 2.1 x 100
mm, 1.8 um.

e Mobile Phase A: 10 mM Ammonium Acetate + 0.1% Formic Acid in Water.
e Mobile Phase B: Methanol or Acetonitrile.
e Gradient:
o 0-1 min: 10% B
o 1-6 min: Linear ramp to 90% B (Crucial for isomer separation)
o 6-8 min: Hold 90% B
« lonization: ESI Positive Mode.
o Spray Voltage: 4500 V

o Source Temp: 500°C

Analytical Decision Tree
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Sample Injection
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Caption: Workflow for distinguishing 1-DMC from its isomers using MRM transitions coupled

with retention time analysis.
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¢ PubChem.Colchicine, 1-demethyl- (Compound Summary). National Library of Medicine. Link

e US Food and Drug Administration.Colchicine Clinical Pharmacology Review. Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

¢ 1. universaar.uni-saarland.de [universaar.uni-saarland.de]
e 2. mdpi.com [mdpi.com]
e 3. scispace.com [scispace.com]

¢ 4. These highlights do not include all the information needed to use colchicine safely and
effectively. See full prescribing information for Colchicine Tablets, USP. Colchicine Tablets,
USP, for oral use Initial U.S. Approval: 1961 [dailymed.nlm.nih.gov]

¢ To cite this document: BenchChem. [Technical Comparison Guide: Mass Spectrometry
Profiling of 1-Demethylcolchicine vs. Isomers]. BenchChem, [2026]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b107957/docs#technical-comparison-guide-mass-
spectrometry-profiling-of-1-demethylcolchicine-vs-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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